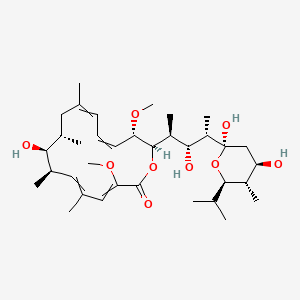
3'-epi-Daunorubicin
Vue d'ensemble
Description
3’-Epidaunorubicin is an anthracycline antibiotic and a derivative of daunorubicin. It is primarily used as an intermediate in the synthesis of epirubicin, a chemotherapeutic agent. The compound is known for its antitumor properties and is used in the treatment of various cancers, including breast cancer and leukemia.
Applications De Recherche Scientifique
3’-Epidaunorubicin has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various anthracycline antibiotics.
Biology: The compound is studied for its interactions with DNA and its role in inhibiting DNA synthesis.
Industry: The compound is produced on an industrial scale for use in pharmaceutical manufacturing.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3’-Epidaunorubicin is synthesized through the metabolic engineering of Streptomyces coeruleorubidus. The process involves the disruption of the dnmV gene, which is responsible for the biosynthesis of daunorubicin. By introducing the aveBIV gene from Streptomyces avermitilis, the metabolic pathway is redirected to produce 3’-Epidaunorubicin instead of daunorubicin .
Industrial Production Methods: Industrial production of 3’-Epidaunorubicin involves fermentation using genetically engineered strains of Streptomyces coeruleorubidus. The fermentation process is optimized to enhance the yield of 3’-Epidaunorubicin by increasing the copy number of the aveBIV gene or changing the means of its integration .
Analyse Des Réactions Chimiques
Types of Reactions: 3’-Epidaunorubicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into epirubicin and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products: The primary product formed from these reactions is epirubicin, which is used in chemotherapy .
Mécanisme D'action
3’-Epidaunorubicin exerts its effects by intercalating into DNA strands, thereby inhibiting DNA and RNA synthesis. It also triggers DNA cleavage by topoisomerase II, leading to cell death. The compound generates free radicals that cause further damage to DNA and cellular structures .
Comparaison Avec Des Composés Similaires
Daunorubicin: The parent compound from which 3’-Epidaunorubicin is derived.
Doxorubicin: Another anthracycline antibiotic with similar antitumor properties.
Epirubicin: The primary derivative of 3’-Epidaunorubicin used in chemotherapy.
Uniqueness: 3’-Epidaunorubicin is unique due to its specific configuration, which allows it to be a key intermediate in the synthesis of epirubicin. This configuration results in lower cardiotoxicity compared to other anthracyclines, making it a preferred choice in certain chemotherapy regimens .
Propriétés
IUPAC Name |
(7S,9S)-9-acetyl-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14+,16-,17-,22+,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQGQHZAVUOBTE-GKPNIHARSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66322-65-4 | |
| Record name | 3'-Epidaunorubicin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066322654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Epidaunorubicin-hydrochlorid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benz[g]isoquinoline-5,10-dione](/img/structure/B1198640.png)







![Caffeine,[1-methyl-14c]](/img/structure/B1198650.png)





